REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:9][NH:8][C:7](=O)[CH2:6]1)=[O:4].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:12].N1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]([CH:5]1[CH2:9][NH:8][C:7](=[S:12])[CH2:6]1)=[O:4]
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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COC(=O)C1CC(NC1)=O
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Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
while stirring and under nitrogen as an inert gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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of heat
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Type
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TEMPERATURE
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Details
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The mixture was subsequently warmed at 90°-100° C. for 3 hours
|
Duration
|
3 h
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Type
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FILTRATION
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Details
|
The solid was then filtered off with suction
|
Type
|
WASH
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Details
|
the residue on the filter was rinsed with hot toluene
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1CC(NC1)=S
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |